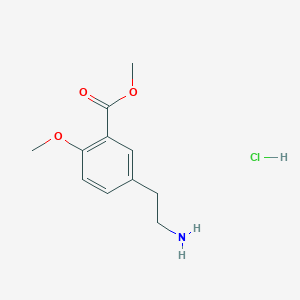

Methyl 5-(2-aminoethyl)-2-methoxybenzoate hydrochloride

Description

Methyl 5-(2-aminoethyl)-2-methoxybenzoate hydrochloride is a benzoate ester derivative with a methoxy group at the 2-position and a 2-aminoethyl substituent at the 5-position of the aromatic ring, formulated as a hydrochloride salt. Its molecular formula is C₁₁H₁₅NO₃·HCl, with a molecular weight of 245.7 g/mol (calculated from constituent atoms and HCl).

Properties

IUPAC Name |

methyl 5-(2-aminoethyl)-2-methoxybenzoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3.ClH/c1-14-10-4-3-8(5-6-12)7-9(10)11(13)15-2;/h3-4,7H,5-6,12H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNLVERHHUIYMEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCN)C(=O)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(2-aminoethyl)-2-methoxybenzoate hydrochloride typically involves the esterification of 5-(2-aminoethyl)-2-methoxybenzoic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The resulting ester is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2-aminoethyl)-2-methoxybenzoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The aminoethyl group can be oxidized to form corresponding nitro or nitrile derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The methoxy group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are used for substitution reactions.

Major Products Formed

Oxidation: Nitro or nitrile derivatives.

Reduction: Corresponding alcohols.

Substitution: Various substituted benzoate esters.

Scientific Research Applications

Methyl 5-(2-aminoethyl)-2-methoxybenzoate hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 5-(2-aminoethyl)-2-methoxybenzoate hydrochloride involves its interaction with specific molecular targets. The aminoethyl group allows the compound to interact with enzymes and receptors, potentially inhibiting or activating their functions. The methoxy group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

4-O-Methyldopamine Hydrochloride (5-(2-Aminoethyl)-2-Methoxyphenol Hydrochloride)

- Key Differences: Replaces the benzoate ester with a phenol group.

- Impact: The phenolic –OH group increases hydrogen-bonding capacity but reduces lipophilicity compared to the ester. This structural difference may alter blood-brain barrier penetration and receptor binding affinity, as seen in neurotransmitter analogs .

- Molecular Weight : 203.67 g/mol.

Methyl 4-Acetamido-5-Chloro-2-Methoxybenzoate (Metoclopramide Impurity B)

- Key Differences: Contains a 4-acetamido and 5-chloro substituent instead of the 5-aminoethyl group.

- This compound is a known impurity in metoclopramide formulations, highlighting the importance of substituent effects on drug purity .

- Molecular Weight : 273.72 g/mol.

Methyl 2-[(2-Aminoethyl)Amino]-5-Nitrobenzoate Hydrochloride

- Key Differences: Features a nitro group at the 5-position and an aminoethylamino substituent at the 2-position.

- Impact : The nitro group is strongly electron-withdrawing, altering the aromatic ring’s electronic properties and reactivity compared to the methoxy group. This compound may exhibit distinct redox behavior or photostability challenges .

- Molecular Weight : 275.69 g/mol.

Substituent Position and Electronic Effects

Methyl 2-Methoxybenzoate (M2MOB)

- Key Differences: Lacks the 5-aminoethyl group.

- M2MOB is often used in studies of electrophilic aromatic substitution, where the methoxy group directs incoming electrophiles to the para position .

- Molecular Weight : 166.17 g/mol.

Methyl 3-Methoxybenzoate (M3MOB)

- Key Differences : Methoxy group at the 3-position instead of 2.

Neuroprotective Potential

- The aminoethyl group in Methyl 5-(2-aminoethyl)-2-methoxybenzoate hydrochloride resembles dopamine derivatives like 4-O-methyldopamine, which are studied for neuroprotective effects. The ester group may act as a prodrug, improving bioavailability by increasing lipophilicity .

Enzyme Interaction

- Ranitidine-related compounds (e.g., 5-[[(2-aminoethyl)thio]methyl]-N,N-dimethyl-2-furanmethanamine) demonstrate that aminoethyl groups can interact with cytochrome P-450 enzymes via coordination or hydrogen bonding.

Comparative Data Table

Research Findings and Implications

- Synthetic Accessibility: The aminoethyl group in Methyl 5-(2-aminoethyl)-2-methoxybenzoate HCl can be introduced via nucleophilic substitution or reductive amination, similar to methods used for dopamine derivatives .

- Stability : The hydrochloride salt form improves stability under acidic conditions, a trait shared with ranitidine analogs .

- Pharmacokinetics: Compared to phenolic analogs, the ester group may prolong half-life by resisting first-pass metabolism, as observed in prodrug designs .

Biological Activity

Methyl 5-(2-aminoethyl)-2-methoxybenzoate hydrochloride is a benzoate ester that exhibits significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This compound's unique structure, characterized by an aminoethyl group and a methoxy group, allows it to interact with various biological targets, making it a subject of interest for therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C11H16ClNO3. Its structural features contribute to its reactivity and biological activity:

| Property | Description |

|---|---|

| Molecular Weight | 233.71 g/mol |

| Functional Groups | Methoxy group, aminoethyl group |

| Solubility | Soluble in organic solvents; moderate aqueous solubility |

The biological activity of this compound primarily arises from its ability to interact with enzymes and receptors due to the presence of the aminoethyl group. This interaction can lead to modulation of enzymatic functions, which is critical in various biochemical pathways. The methoxy group enhances lipophilicity, facilitating cellular uptake and increasing bioavailability, which is essential for its potential therapeutic effects.

Antitumor Activity

Research indicates that this compound exhibits antitumor properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

- MCF-7 (Breast Cancer) : Exhibited an IC50 value of approximately 0.17 µM, indicating potent antiproliferative effects.

- HeLa (Cervical Cancer) : IC50 values reported around 2.00 µM highlight its selective activity against this cell line as well .

These findings suggest that the compound may induce apoptosis in cancer cells, although the exact mechanisms remain under investigation.

Enzyme Inhibition

The compound has been studied for its role as an enzyme substrate, impacting metabolic pathways crucial for drug development. It has shown potential in inhibiting specific enzymes involved in drug metabolism and resistance mechanisms in pathogens .

Case Studies

- Antiproliferative Effects : A study investigated the effects of this compound on MCF-7 cells, revealing a significant increase in early and late apoptosis at concentrations of 5 µM and 10 µM. The results indicated a dose-dependent response, with the highest concentration leading to a notable increase in apoptotic markers .

- Enzyme Interaction Studies : Another research focused on the interaction of this compound with β-lactamase enzymes, demonstrating its ability to inhibit these enzymes effectively, which is crucial for combating antibiotic resistance in Gram-negative bacteria .

Q & A

Q. What are the recommended methods for synthesizing Methyl 5-(2-aminoethyl)-2-methoxybenzoate hydrochloride, and what are the critical parameters affecting yield?

Answer: Synthesis typically involves coupling reactions between substituted benzoic acid derivatives and aminoethyl groups. For example, analogous compounds like 4-amino-5-chloro-2-methoxybenzoic acid derivatives are coupled with glycine esters followed by catalytic hydrogenation to yield benzamide metabolites . Critical parameters include:

- Reagent stoichiometry : Excess aminoethyl reagents improve coupling efficiency.

- Catalyst selection : Palladium-based catalysts (e.g., Pd/C) enhance hydrogenation steps.

- Temperature control : Reactions are sensitive to exothermic side reactions; maintaining ≤60°C reduces decomposition.

- Protection/deprotection : Methoxy and ester groups require inert atmospheres (N₂/Ar) to prevent oxidation .

Q. How should researchers characterize the purity and structural integrity of this compound?

Answer:

- HPLC analysis : A purity of ≥98% (as per CAS 71786-67-9 analogs) is standard, with C18 columns and UV detection at 254 nm .

- NMR spectroscopy : Confirm the presence of methoxy (δ 3.8–4.0 ppm) and aminoethyl (δ 2.6–3.1 ppm) protons. Compare with reference spectra of structurally similar compounds like 4-O-methyldopamine hydrochloride .

- Mass spectrometry (MS) : ESI-MS in positive mode should show [M+H]⁺ peaks matching the molecular weight (e.g., 226.70 g/mol for analogs like 5-methoxytryptamine hydrochloride) .

Q. What are the key stability considerations for storing this compound in laboratory settings?

Answer:

- Storage conditions : Store in airtight, light-resistant containers at 2–8°C. Avoid exposure to humidity, as hydrochloride salts are hygroscopic .

- Decomposition risks : Elevated temperatures (>40°C) may degrade the ester or methoxy groups, releasing volatile byproducts (e.g., methanol). Monitor via periodic TLC or HPLC .

- Incompatibilities : Avoid strong oxidizers (e.g., peroxides) and bases, which may hydrolyze the ester moiety .

Advanced Research Questions

Q. How can researchers resolve discrepancies between theoretical and observed spectroscopic data (e.g., NMR, IR) for this compound?

Answer:

- Isotopic labeling : Use deuterated solvents (e.g., DMSO-d₆) to distinguish solvent peaks from compound signals in NMR .

- 2D NMR techniques : Employ COSY or HSQC to resolve overlapping signals in the aromatic and aliphatic regions .

- Computational modeling : Compare experimental IR spectra with density functional theory (DFT)-predicted vibrational modes for the methoxybenzoate scaffold .

- Contaminant analysis : Use LC-MS to identify impurities (e.g., unreacted starting materials) that may skew spectral data .

Q. What strategies are effective in optimizing the coupling efficiency of the 2-aminoethyl group to the methoxybenzoate scaffold during synthesis?

Answer:

- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of the benzoate intermediate .

- Activating agents : Use carbodiimides (e.g., EDC/HOBt) to facilitate amide bond formation between the aminoethyl group and carboxylic acid intermediates .

- pH control : Maintain mildly acidic conditions (pH 5–6) to protonate the amino group, reducing side reactions .

- Microwave-assisted synthesis : Shorten reaction times and improve yields by 15–20% compared to conventional heating .

Q. In pharmacological studies, how does the methoxy group in this compound influence its interaction with biological targets compared to non-methoxylated analogs?

Answer:

- Receptor binding : The methoxy group enhances lipophilicity, improving blood-brain barrier penetration in dopamine receptor studies (e.g., analogs like 4-O-methyldopamine show higher D2 receptor affinity than dopamine) .

- Metabolic stability : Methoxylation reduces oxidative deamination by monoamine oxidase (MAO), prolonging half-life in vitro .

- Molecular docking : Computational models suggest the methoxy group forms van der Waals interactions with hydrophobic pockets in serotonin (5-HT3) receptors . Validate via competitive binding assays using radiolabeled ligands .

Methodological Notes

- Data contradiction analysis : Cross-validate purity assessments by combining HPLC (quantitative) with NMR (qualitative) to account for co-eluting impurities .

- Experimental design : Use fractional factorial designs to screen multiple synthesis parameters (e.g., temperature, solvent, catalyst) efficiently .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.